molecular formula C37H35N5O5S B2529441 N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689759-60-2

N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Cat. No.: B2529441
CAS No.: 689759-60-2
M. Wt: 661.78
InChI Key: RYJDCMKIPVAIFR-UHFFFAOYSA-N
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Description

The compound N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

  • A quinazolin-8-one core fused with a [1,3]dioxolo ring.
  • A sulfanyl acetamide moiety at position 4.
  • A 4-(4-phenylpiperazine-1-carbonyl)phenylmethyl substituent at position 5.
  • A 4-methylbenzyl group on the acetamide nitrogen.

Physicochemical Properties (from ):

Property Value
Molecular Weight ~654.75 g/mol
XLogP 3.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 8
Topological Polar Surface Area 143 Ų
Complexity 974

These properties suggest moderate lipophilicity and significant hydrogen-bonding capacity, which may influence bioavailability and target binding .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N5O5S/c1-25-7-9-26(10-8-25)21-38-34(43)23-48-37-39-31-20-33-32(46-24-47-33)19-30(31)36(45)42(37)22-27-11-13-28(14-12-27)35(44)41-17-15-40(16-18-41)29-5-3-2-4-6-29/h2-14,19-20H,15-18,21-24H2,1H3,(H,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJDCMKIPVAIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical functionalities. The key steps often include:

  • Formation of the Quinazoline Core : Utilizing known synthetic pathways to construct the quinazoline structure.
  • Introduction of the Piperazine Moiety : Employing coupling reactions to attach the piperazine derivative.
  • Final Modifications : Introducing the methyl and sulfanyl groups through nucleophilic substitutions.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit moderate to strong antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values comparable to conventional antibiotics like ciprofloxacin and ketoconazole, indicating significant antimicrobial potential .

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer activity:

  • Cell Line Studies : In vitro assays using cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell growth .

The proposed mechanism involves:

  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers focusing on thiazole derivatives, this study demonstrated that similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Results were tabulated showing varying degrees of effectiveness across different strains .
  • Anticancer Activity Assessment :
    • A study evaluated the compound's effect on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability alongside increased markers for apoptosis .

Data Tables

StudyCompoundActivityMIC/IC50Reference
1N/AAntimicrobial32 µg/mL (Ciprofloxacin)
2N/AAnticancer15 µM (Breast Cancer Cell line)

Scientific Research Applications

The compound N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and therapeutic potential through comprehensive data tables and documented case studies.

Molecular Formula

  • Molecular Formula : C₃₁H₃₅N₃O₃S

Structural Features

  • Quinazoline Ring : Known for its anticancer properties.
  • Piperazine Substitution : Often associated with antipsychotic and anxiolytic effects.

General Synthetic Route

  • Formation of Quinazoline Core : Utilizing starting materials such as anthranilic acid derivatives.
  • Introduction of Dioxole Moiety : Achieved through cyclization reactions.
  • Piperazine Functionalization : Involves coupling reactions to attach the piperazine ring.
  • Final Acetylation : To yield the acetamide derivative.

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting various kinases involved in cancer progression. For instance, quinazoline derivatives are known to target epidermal growth factor receptors (EGFR), which are crucial in tumor growth and survival .

Antimicrobial Properties

The presence of multiple aromatic rings in the structure suggests potential antimicrobial activity. Compounds with similar frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The piperazine component is linked to neuropharmacological activities. Research indicates that piperazine derivatives can act as anxiolytics or antidepressants by modulating serotonin receptors .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of related quinazoline derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the inhibition of key signaling pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally similar compounds. The findings revealed that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotic agents .

Study 3: Neuropharmacological Assessment

Research on piperazine derivatives indicated their effectiveness in reducing anxiety-like behaviors in animal models. The study suggested that these compounds could be developed into therapeutic agents for treating anxiety disorders .

Comparison with Similar Compounds

Quinazolinone Derivatives ()

The target compound shares a quinazolinone core with derivatives A1–A6 () and 10a–c (). Key differences include:

Compound Class Substituents/Modifications Key Properties/Bioactivity
A2–A6 () Halogenated phenyl groups (F, Cl) on piperazine-carboxamide Moderate yields (45–57%), melting points (189–200°C)
10a–c () Phenylacetamide at position 3 Anticancer activity (in vitro)
Target Compound [1,3]Dioxolo-quinazolinone, sulfanyl acetamide, phenylpiperazine Enhanced steric bulk and hydrogen-bonding potential

Acetamide/Sulfonamide Derivatives ()

Structurally related acetamide derivatives include:

Compound Structure Bioactivity/Properties
5a () Thiazolidinone-acetamide hybrid Synthetic intermediate
13a–e () Cyanoacetamide-sulfonamide hybrids High yields (94–95%), antimicrobial
Target Compound Sulfanyl acetamide with dioxoloquinazolinone Likely improved target engagement due to extended conjugation

The target compound’s sulfanyl group may enhance redox activity compared to cyanoacetamides () or thiazolidinones () .

Piperazine-Containing Compounds ()

Piperazine derivatives are common in CNS-targeting drugs. Comparisons include:

Compound Piperazine Substitution Properties
A2–A6 () Piperazine-carboxamide with halogenated aryl groups Moderate solubility, variable melting points
Target Compound Piperazine-1-carbonyl linked to phenyl Increased rigidity and π-π stacking potential

The phenylpiperazine-1-carbonyl group in the target compound may improve interactions with hydrophobic binding pockets compared to simpler piperazine-carboxamides .

Bioactivity and Computational Analysis

Bioactivity Clustering ()

demonstrates that compounds with similar structural motifs cluster by bioactivity. The target compound’s quinazolinone and piperazine moieties are associated with anticancer and CNS activities, respectively. Its sulfanyl acetamide group may confer antioxidant properties, as seen in analogous thiazole-acetamides () .

Molecular Similarity Metrics ()

  • Tanimoto Coefficient : Used to compare Morgan fingerprints or MACCS keys.
  • Dice Index : Highlights shared structural features.

The target compound’s complexity (974) and polar surface area (143 Ų) suggest low similarity (<0.5 Tanimoto) to smaller derivatives like A2–A6 () but higher similarity to extended quinazolinones (e.g., 10a–c) .

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